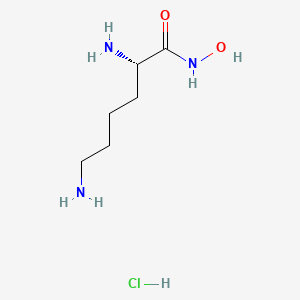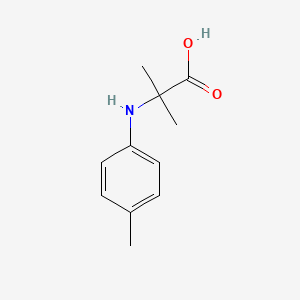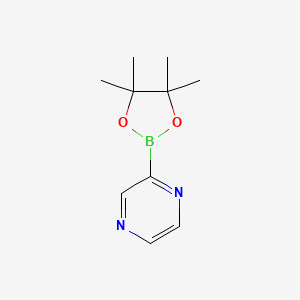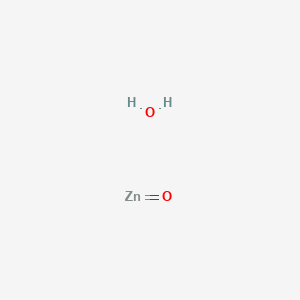
Amino acid hydroxamates L-lysine hydroxamate hydrochloride
Vue d'ensemble
Description
Amino acid hydroxamates, such as L-lysine hydroxamate hydrochloride, are compounds derived from amino acids where the carboxyl group is replaced by a hydroxamate group. L-lysine hydroxamate hydrochloride is a derivative of L-lysine, an essential amino acid crucial for protein synthesis and various metabolic functions in the human body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-lysine hydroxamate hydrochloride typically involves the reaction of L-lysine with hydroxylamine hydrochloride in the presence of a coupling reagent. One common method includes the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a coupling agent . The reaction is carried out under mild conditions, often at room temperature, to yield the hydroxamate derivative.
Industrial Production Methods
Industrial production of L-lysine hydroxamate hydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamates with high purity and yield . The process is optimized for reaction rate and product quality, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-lysine hydroxamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the hydroxamate group back to the original amine.
Substitution: The hydroxamate group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine hydroxamate hydrochloride can yield nitroso derivatives, while reduction can regenerate the original amine .
Applications De Recherche Scientifique
L-lysine hydroxamate hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-lysine hydroxamate hydrochloride involves its interaction with specific molecular targets. The hydroxamate group can chelate metal ions, making it an effective inhibitor of metalloproteinases . This chelation disrupts the enzyme’s active site, preventing it from catalyzing reactions essential for disease progression. Additionally, the compound can inhibit histone deacetylases, leading to changes in gene expression and potential therapeutic effects in cancer treatment .
Comparaison Avec Des Composés Similaires
L-lysine hydroxamate hydrochloride can be compared with other amino acid hydroxamates, such as:
L-arginine hydroxamate: Similar in structure but derived from L-arginine, another essential amino acid.
L-ornithine hydroxamate: Derived from L-ornithine, it shares similar biochemical properties but differs in its specific applications.
Uniqueness
L-lysine hydroxamate hydrochloride is unique due to its specific interactions with enzymes and its potential therapeutic applications. Its ability to chelate metal ions and inhibit key enzymes makes it a valuable compound in medicinal chemistry and biochemistry .
Propriétés
IUPAC Name |
(2S)-2,6-diamino-N-hydroxyhexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2.ClH/c7-4-2-1-3-5(8)6(10)9-11;/h5,11H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSDDPREKUXCCR-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585208 | |
| Record name | N-Hydroxy-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52760-35-7 | |
| Record name | N-Hydroxy-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)




![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)



